molecular formula C14H18N2O5S B2972100 methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate CAS No. 1428363-64-7

methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate

Cat. No.: B2972100
CAS No.: 1428363-64-7
M. Wt: 326.37
InChI Key: QIOWLZZBWSTLCS-UHFFFAOYSA-N
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Description

Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate is a structurally complex small molecule featuring a benzoate ester backbone, an N-methylated azetidine ring, and a methylsulfonyl group. The methylsulfonyl group acts as a strong electron-withdrawing moiety, influencing electronic properties and solubility.

Properties

IUPAC Name

methyl 2-[methyl-(1-methylsulfonylazetidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-15(12-7-5-4-6-11(12)14(18)21-2)13(17)10-8-16(9-10)22(3,19)20/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWLZZBWSTLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. This intermediate is then reacted with methyl 2-aminobenzoate to form the final product through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The carboxamido group can be reduced to an amine under reducing conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The sulfonyl and carboxamido groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound can be compared to three classes of analogues:

  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () :
    • Key Differences : Replaces the azetidine-sulfonyl-carboxamide moiety with a simpler benzamide and hydroxyl-tert-butyl group.
    • Functional Impact : The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed C–H activation, whereas the sulfonyl group in the target compound may enhance electrophilicity or stabilize transition states in nucleophilic reactions .
  • 3-Benzylidene Phthalide Derivatives () :
    • Key Differences : Features a triazole ring and phenylacetyl group instead of the azetidine-sulfonyl system.
    • Functional Impact : The triazole in enables nucleophilic substitution (e.g., with ethyl chloroformate), while the azetidine in the target compound may undergo ring-opening or strain-driven reactivity .

Reactivity and Electronic Effects

  • The strained azetidine ring may exhibit faster ring-opening kinetics than five-membered analogues (e.g., pyrrolidine derivatives), though this is speculative without direct data.

Research Findings and Limitations

  • Structural Confirmation: While and rely on X-ray crystallography and NMR for structural validation, the target compound’s confirmation would similarly require SHELX-based refinement (as noted in ) for accurate bond-length and angle determination .
  • Knowledge Gaps: No direct data on the target compound’s solubility, stability, or biological activity are available in the evidence. Comparisons are inferred from structural analogs.

Biological Activity

Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate is a compound of increasing interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the azetidine ring, which is known for its role in various biological activities. The presence of the methylsulfonyl group enhances its solubility and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the effectiveness of azetidine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). For instance, a series of azetidine derivatives, including those related to this compound, demonstrated potent bactericidal activity with minimum inhibitory concentrations (MIC) below 10 μM against both drug-sensitive and MDR strains .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundMIC (μM)Activity against MDR-TB
BGAz-001<10Yes
BGAz-002<10Yes
BGAz-003<10Yes

The mode of action for these compounds involves interference with cell envelope biogenesis, particularly targeting late-stage mycolic acid biosynthesis. This mechanism is distinct from traditional mycobacterial cell wall inhibitors, suggesting a novel approach to treating tuberculosis .

Anticancer Activity

In addition to antimicrobial properties, azetidine derivatives have shown promise in cancer research. For example, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary results indicate that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .

Study on Mycobacterial Inhibition

A study focusing on the bactericidal activity of azetidine derivatives revealed that compounds like BGAz-004 and BGAz-005 exhibited significant bactericidal effects against M. tuberculosis H37Rv over a 14-day period. The results indicated that BGAz-005 had superior early bactericidal activity compared to other derivatives, highlighting its potential as a lead compound for further development .

Evaluation of Anticancer Effects

In vitro studies on cancer cell lines treated with azetidine derivatives showed a dose-dependent inhibition of cell growth. The compounds were found to induce significant apoptosis in breast cancer cells, suggesting that they may act through mechanisms involving mitochondrial dysfunction and activation of caspases .

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